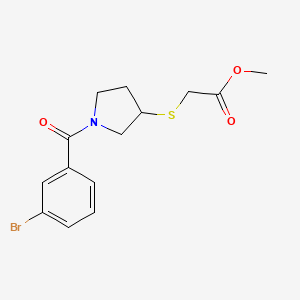

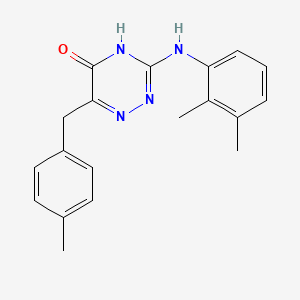

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” are not fully detailed in the search results. The molecular formula is C14H16BrNO3S and the molecular weight is 358.25.Applications De Recherche Scientifique

Anticancer Properties

The pyrrolidine ring in Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate can be modified to create derivatives with potential anticancer activity. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .

Enzyme Inhibition

Pyrrolidine derivatives can act as enzyme inhibitors. By targeting specific enzymes involved in disease pathways, they may offer therapeutic benefits. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be explored for its inhibitory effects on key enzymes .

Anti-inflammatory Agents

The pyrrolidine scaffold has been associated with anti-inflammatory properties. Researchers have synthesized pyrrolidine-based compounds to modulate inflammatory responses. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate might exhibit similar effects .

Neuroprotective Activity

Pyrrolidine derivatives have shown promise in neuroprotection. They can enhance neuronal survival and reduce oxidative stress. Investigating the neuroprotective potential of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be valuable .

Antiviral Agents

The pyrrolidine ring system has been explored for antiviral drug development. By modifying substituents, researchers aim to inhibit viral replication. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate could be evaluated for antiviral activity .

Chiral Ligands in Asymmetric Synthesis

Pyrrolidine derivatives serve as chiral ligands in asymmetric synthesis. Their stereogenic centers allow for enantioselective reactions. Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate may find applications in catalysis and organic synthesis .

Mécanisme D'action

Safety and Hazards

Specific safety and hazard information for “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” is not available in the search results. General safety measures for handling chemicals include working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

methyl 2-[1-(3-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDBGHARFZKRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-chloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2355779.png)

![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)

![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)